molecular formula C11H9IO5 B13894586 2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid

2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid

Cat. No.: B13894586
M. Wt: 348.09 g/mol
InChI Key: YQLMEQFXTOIZJH-UHFFFAOYSA-N
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Description

2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid is a compound of significant interest in various fields of scientific research Its structure comprises a propanedioic acid backbone with a 4-iodophenyl group and an oxoethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid typically involves the reaction of 4-iodophenylacetic acid with malonic acid derivatives. One common method includes the use of diethyl malonate, which undergoes alkylation with 4-iodophenylacetic acid in the presence of a base such as sodium ethoxide. The reaction is followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid is unique due to its combination of the 4-iodophenyl group, oxoethyl group, and propanedioic acid backbone. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H9IO5

Molecular Weight

348.09 g/mol

IUPAC Name

2-[2-(4-iodophenyl)-2-oxoethyl]propanedioic acid

InChI

InChI=1S/C11H9IO5/c12-7-3-1-6(2-4-7)9(13)5-8(10(14)15)11(16)17/h1-4,8H,5H2,(H,14,15)(H,16,17)

InChI Key

YQLMEQFXTOIZJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)C(=O)O)I

Origin of Product

United States

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